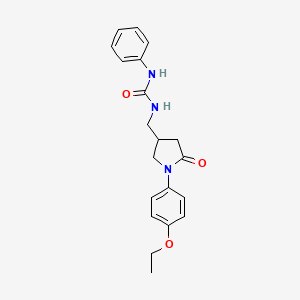

N-(2-benzoylphenyl)prop-2-enamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, N-prop-2-ynylacrylamide and N-prop-2-ynylbut-2-enamide were synthesized in good yields (42% and 56% respectively) by treating propargylamine with acryloyl chloride and crotonyl chloride respectively . The synthesized compounds were fully characterized by elemental analysis, NMR (1H and 13C), and mass spectral techniques .

Chemical Reactions Analysis

Enamides, like “N-(2-benzoylphenyl)prop-2-enamide”, can undergo various chemical reactions. For example, enamines can undergo an SN2 reaction with reactive alkyl halides to give the iminium salt, which can be hydrolyzed back into the carbonyl . Enamines can also react with acid halides to form β-dicarbonyls .

科学的研究の応用

Drilling Fluids Enhancement

“N-(2-benzoylphenyl)prop-2-enamide” based polyelectrolytes have been evaluated as property enhancers in aqueous bentonite mud . These compounds, designated as CP4 and CP5, were found to be effective additives in water-based drilling fluids . They demonstrated significant enhancement in mud viscosity and provided thermal resistance and salt tolerance .

Synthesis of Tripeptoid Derivatives

“N-(2-benzoylphenyl)prop-2-enamide” has been used in the synthesis of tripeptoid derivatives . The compound was prepared by coupling of 4(octyloxy)aniline, Cyclohexyl isocyanide, paraformaldehyde and acrylic acid by multicomponent Ugi reaction . These tripeptoid derivatives have potential applications in various fields, including antifungal and antimicrobial activities .

Antimalarial Activity

Ring-substituted “N-(2-benzoylphenyl)prop-2-enamide” compounds have been subjected to primary screening against the chloroquine-sensitive strain of P. falciparum 3D7/MRA-102 . This suggests potential applications of these compounds in the development of new antimalarial therapeutics .

Low Molecular Weight Gelators (LMWGs)

“N-(2-benzoylphenyl)prop-2-enamide” based compounds have been found to exhibit properties of low molecular weight gelators . These compounds can form physical gels by non-covalent interactions such as hydrogen bonding, van der Waals interactions, and stacking .

Peptidomimetics

“N-(2-benzoylphenyl)prop-2-enamide” based compounds have been used in the field of peptidomimetics . These compounds, due to their considerable biological importance and putative proteolytic stability, are seen as an exciting development in this field .

Precursor for Aza-Michael Addition Reaction

“N-(2-benzoylphenyl)prop-2-enamide” has been used as a precursor for aza-Michael addition reaction . This reaction is used to design varieties of peptoid-based low molecular weight gelators .

作用機序

Target of Action

Similar compounds have been known to interact with various proteins and receptors in the body .

Mode of Action

It is known that similar compounds can act as agonists or antagonists at various receptors, leading to changes in cellular function .

Biochemical Pathways

Similar compounds have been known to affect various biochemical pathways, leading to downstream effects such as changes in cell signaling, gene expression, and metabolic processes .

Pharmacokinetics

The structure of the compound suggests that it may have good bioavailability due to its lipophilic nature .

Result of Action

Similar compounds have been known to induce various cellular responses, including changes in cell growth, differentiation, and apoptosis .

Action Environment

Environmental factors can influence the action, efficacy, and stability of N-(2-benzoylphenyl)prop-2-enamide. For instance, factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

特性

IUPAC Name |

N-(2-benzoylphenyl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO2/c1-2-15(18)17-14-11-7-6-10-13(14)16(19)12-8-4-3-5-9-12/h2-11H,1H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEGIWSXVFSRYKY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC=CC=C1C(=O)C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(methyl)amino]-6-methylpyrimidin-4(3H)-one](/img/structure/B2525504.png)

![9-(3,4-dimethylphenyl)-3-hexyl-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2525506.png)

![{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate](/img/structure/B2525508.png)

![5-methyl-N-[4-(propan-2-yl)phenyl]-1,3-thiazolidin-2-imine](/img/structure/B2525512.png)

![2-(1,3-benzodioxol-5-yl)-5-(4-methylbenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2525517.png)

![4-tert-butyl-N-[5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2525519.png)

![N-[(1R)-1-cyclobutyl-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B2525526.png)

![(E)-N-(2-(tert-butyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2525527.png)